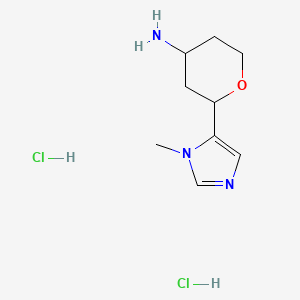

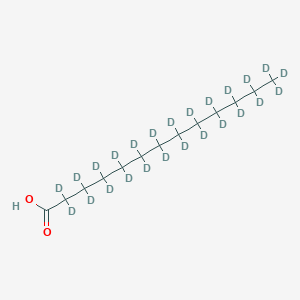

ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride

Vue d'ensemble

Description

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of protected triethylene tetramine with hydrochloric acid in an aqueous system to yield the dihydrochloride salt .Molecular Structure Analysis

The molecular structure of related compounds can be complex, involving multiple nitrogen atoms and various types of bonds .Chemical Reactions Analysis

The synthesis of imidazoles often involves nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound N-(2-Hydroxyethyl)ethylenediamine has a molecular weight of 104.15 and a density of 1.03 g/mL at 25 °C .Applications De Recherche Scientifique

-

Preparation of Trientine Dihydrochloride

- Application : This compound is used in the preparation of trientine dihydrochloride, a chelating agent used to bind and remove copper in the body for the treatment of Wilson’s disease .

- Method : The process involves the reaction of protected triethylene tetramine with hydrochloric acid in an aqueous system .

- Results : The process yields the dihydrochloride salt with controlled formation of inorganic impurities and undesired salts .

-

- Application : A compound similar to the one you mentioned, N1,N1’-(ethane-1,2-diyl)bis(N1-(2-aminoethyl)eth-ane-1,2-diamine) (NETS), is used as a low-molecular-weight clay-swelling inhibitor .

- Method : The adsorption mechanism of NETS on the surface of montmorillonite (Mnt) was investigated using molecular dynamics (MD) simulations .

- Results : The results show that the adsorption ability of NETS on the Mnt surface was affected significantly by the molecular conformation .

-

Treatment of Psychotic Disorders

- Application : A compound similar to the one you mentioned, 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163), has been discovered as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and is being studied for the treatment of psychotic disorders .

- Method : The compound was evaluated in vivo using the dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion .

- Results : Compound AP163 displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats, suggesting its potential as a novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .

-

- Application : 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate ([MIEA][BF 4]) was synthesized and used as a multifunctional oligosaccharide label for glycan profiling and identification using LC-ESI-ToF and by MALDI-ToF mass spectrometry .

- Method : The reductive amination of this diazole with carbohydrates was exemplified by labeling N-glycans from the model glycoproteins horseradish peroxidase, RNase B, and bovine lactoferrin .

- Results : The produced MIEA+ glycan profiles were comparable to the corresponding 2AB labeled glycan derivatives and showed improved ESI-MS ionization efficiency over the respective 2AB derivatives, with detection sensitivity in the low picomol to the high femtomol range .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-11(4-3-9)6-10-7;;/h5-6H,2-4,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTDNRLSXNPCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)

![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)

![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)